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(2Z)-N-(4-methoxyphenyl)-3-methyl-2-(methylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide
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Overview
Description
N~6~-(4-METHOXYPHENYL)-3-METHYL-2-(METHYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazine derivatives This compound is characterized by its unique structure, which includes a thiazine ring, a methoxyphenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(4-METHOXYPHENYL)-3-METHYL-2-(METHYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE typically involves multiple steps. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate, resulting in the formation of a key intermediate. This intermediate undergoes further reactions, including methylation and oximation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N~6~-(4-METHOXYPHENYL)-3-METHYL-2-(METHYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N~6~-(4-METHOXYPHENYL)-3-METHYL-2-(METHYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N6-(4-METHOXYPHENYL)-3-METHYL-2-(METHYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
- N-(4-methoxybenzyl)(4-methoxyphenyl)methanamine
- 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine
Uniqueness
N~6~-(4-METHOXYPHENYL)-3-METHYL-2-(METHYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications. Its thiazine ring and methoxyphenyl group contribute to its distinct chemical properties and biological activities .
Properties
Molecular Formula |
C14H15N3O3S |
---|---|
Molecular Weight |
305.35 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxamide |
InChI |
InChI=1S/C14H15N3O3S/c1-15-14-17(2)12(18)8-11(21-14)13(19)16-9-4-6-10(20-3)7-5-9/h4-8H,1-3H3,(H,16,19) |
InChI Key |
KHJGIWSWSUDRSC-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1N(C(=O)C=C(S1)C(=O)NC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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